メトリゾ酸

概要

説明

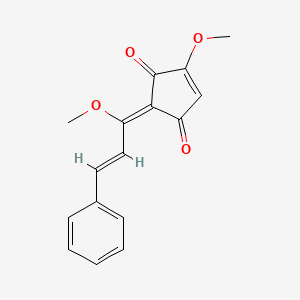

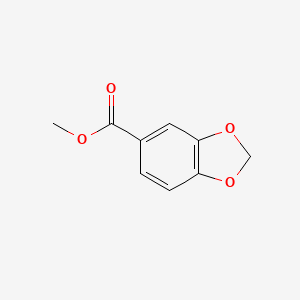

メトリゾ酸、別名3-(アセチルアミノ)-5-[アセチル(メチル)アミノ]-2,4,6-トリヨード安息香酸は、主にX線画像診断用のヨード化造影剤として使用されていた医薬品化合物です。その用途には、血管造影(血管や心室の画像化)や尿路造影(尿路の画像化)が含まれていました。 高い浸透圧とアレルギー反応誘発のリスクのため、米国などいくつかの地域では使用が中止されています .

2. 製法

合成経路と反応条件: メトリゾ酸の合成は、安息香酸誘導体のヨウ素化を伴います。プロセスには通常、次の手順が含まれます。

ニトロ化: 出発原料の安息香酸は、ニトロ基を導入するためにニトロ化されます。

還元: 次に、ニトロ基はアミン基に還元されます。

ヨウ素化: アミン基はヨウ素化されてトリヨード安息香酸を生成します。

アセチル化: 最後のステップでは、アミン基のアセチル化が行われ、メトリゾ酸が生成されます。

工業生産方法: メトリゾ酸の工業生産は、同様の合成経路に従いますが、より大規模で行われます。プロセスには、高収率と純度を確保するために、反応条件を厳密に管理することが含まれます。 再結晶やクロマトグラフィーなどの高度な精製技術は、目的の製品品質を達成するために一般的に使用されます .

科学的研究の応用

Metrizoic acid has been utilized in various scientific research applications, including:

Chemistry: It serves as a precursor for synthesizing other iodinated compounds and as a reagent in analytical chemistry.

Biology: Metrizoic acid has been used in gradient media to isolate parasites and in live lymphocyte experiments.

Medicine: Historically, it was used as a contrast agent in medical imaging to enhance the visibility of internal structures.

Industry: Its high iodine content makes it valuable in industrial applications requiring radiopaque materials.

作用機序

メトリゾ酸の主な作用機序は、X線を吸収する能力であり、そのため放射線画像診断における造影剤として有用です。メトリゾ酸中のヨウ素原子は高い放射線不透過性を示し、X線検査中に血管、心室、尿路構造を鮮明に可視化することができます。 この化合物は、放射線不透過性以外の薬理学的活性はほとんどありません .

生化学分析

Biochemical Properties

Metrizoic acid is a molecule used as a contrast medium . It presents a higher risk of allergic reactions due to its high osmolality . The iodine content of Metrizoic acid ranged from 370 mg/ml to 440 mg/ml, with osmolarity as high as 2100 mOsm/kg . The viscosity is 3.4 cP at 37 degrees Celsius (human body temperature) .

Cellular Effects

The cellular effects of Metrizoic acid are primarily related to its role as a contrast medium. Due to its high osmolality, Metrizoic acid had a risk of inducing allergic reactions higher than that of lower osmolar contrast media . Side effects of Metrizoic acid include urticaria, headache, nausea, vomiting, dizziness, and hypotension .

Molecular Mechanism

The mechanism of action of Metrizoic acid is as an X-Ray contrast activity . It works by blocking X-rays, allowing structures containing iodine to be visualized more clearly on an X-ray image .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of Metrizoic acid in laboratory settings. It is known that Metrizoic acid was well-tolerated when used for cardiac angiography .

Metabolic Pathways

Metrizoic acid is classified as an acylaminobenzoic acid and derivative

Transport and Distribution

It is known that most iodinated contrast agents, including Metrizoic acid, are not able to enter into an intact blood-brain barrier .

Subcellular Localization

As a contrast agent, it is primarily used to enhance the visibility of structures and fluids within the body during medical imaging procedures .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of metrizoic acid involves the iodination of benzoic acid derivatives. The process typically includes the following steps:

Nitration: The starting material, benzoic acid, undergoes nitration to introduce nitro groups.

Reduction: The nitro groups are then reduced to amine groups.

Iodination: The amine groups are iodinated to form triiodobenzoic acid.

Acetylation: The final step involves acetylation of the amine groups to produce metrizoic acid.

Industrial Production Methods: Industrial production of metrizoic acid follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality .

化学反応の分析

反応の種類: メトリゾ酸は、次のようないくつかの種類の化学反応を起こします。

酸化: メトリゾ酸は特定の条件下で酸化され、さまざまな酸化生成物が生成されます。

還元: 還元反応は、メトリゾ酸を対応するアミン誘導体に変換することができます。

置換: メトリゾ酸中のヨウ素原子は、適切な条件下で他のハロゲンや官能基で置換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: ハロゲン交換反応には、多くの場合、触媒の存在下で塩素や臭素などの試薬が関与します。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はヨウ素化安息香酸誘導体を生成する可能性があり、還元はアミン置換安息香酸を生成する可能性があります .

4. 科学研究への応用

メトリゾ酸は、次のようなさまざまな科学研究に応用されてきました。

化学: 他のヨウ素化化合物の合成のための前駆体として、また分析化学の試薬として役立ちます。

生物学: メトリゾ酸は、寄生虫の分離のための勾配培地や生きたリンパ球の実験に使用されてきました。

医学: 歴史的には、医療画像診断における造影剤として、内部構造の視認性を高めるために使用されてきました。

類似化合物との比較

メトリゾ酸は、ジアトリゾ酸、ヨータラム酸、イオヘキソールなどの他のヨウ素化造影剤と比較することができます。これらの化合物は、同様の用途を共有していますが、化学構造、浸透圧、リスクプロファイルが異なります。

ジアトリゾ酸: 機能は似ていますが、浸透圧が高いため、有害反応のリスクが高くなります。

ヨータラム酸: 化学構造が異なる別のヨウ素化造影剤で、浸透圧が低く、副作用が軽減されています。

メトリゾ酸の独自性は、その特定の化学構造と高いヨウ素含有量にあり、これらは造影剤としての有効性と、アレルギー反応を誘発するリスクの高さの両方に寄与しています。

特性

IUPAC Name |

3-acetamido-5-[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11I3N2O4/c1-4(18)16-10-7(13)6(12(20)21)8(14)11(9(10)15)17(3)5(2)19/h1-3H3,(H,16,18)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGGDNPWHMNJRFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)N(C)C(=O)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11I3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023311 | |

| Record name | Metrizoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

627.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The mechanism of action of metrizoic acid is as an X-Ray contrast activity. | |

| Record name | Metrizoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09346 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1949-45-7 | |

| Record name | Metrizoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1949-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metrizoic Acid [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001949457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metrizoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09346 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Metrizoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-acetamido-2,4,6-triiodo-5-N-methylacetamidobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METRIZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM1N99QR1M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

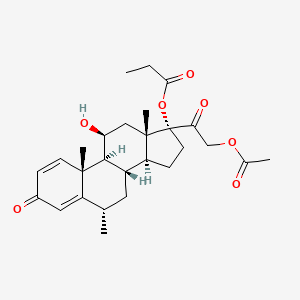

![methyl (1R,3aS,5aS,5bR,7aR,9S,11aR,11bR,13aR,13bS)-9-acetyloxy-5a-(benzoyloxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B1676465.png)